molecular formula C15H29NO7 B13401821 (3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate

(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate

Cat. No.: B13401821
M. Wt: 335.39 g/mol
InChI Key: XPIVOYOQXKNYHA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate typically involves the reaction of a glucopyranoside derivative with heptyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Chemical Reactions Analysis

(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The glucopyranoside moiety allows it to bind to carbohydrate-recognizing proteins, while the heptylcarbamate group can interact with hydrophobic regions of proteins or membranes. This dual interaction facilitates its role in modulating biological pathways and enhancing the delivery of therapeutic agents .

Comparison with Similar Compounds

Similar compounds include other glucopyranoside derivatives and carbamate esters. For example:

The uniqueness of (3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate lies in its specific combination of a glucopyranoside moiety and a heptylcarbamate group, which provides distinct properties and applications compared to its analogs.

Properties

IUPAC Name

(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO7/c1-3-4-5-6-7-8-16-15(20)22-9-10-11(17)12(18)13(19)14(21-2)23-10/h10-14,17-19H,3-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIVOYOQXKNYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=O)OCC1C(C(C(C(O1)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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